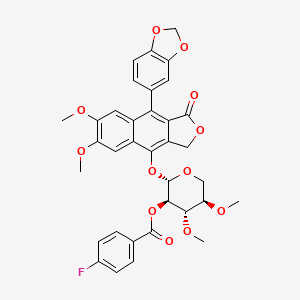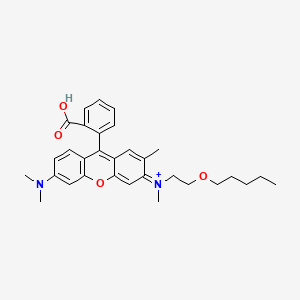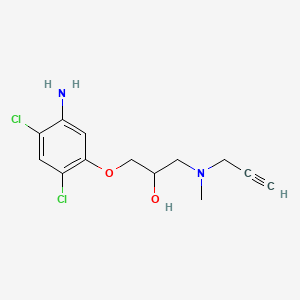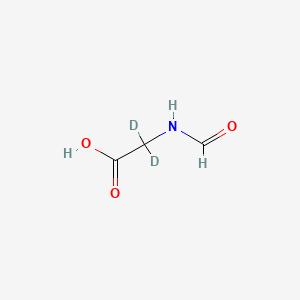
N-Formylglycine-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formylglycine-d2 is a deuterated form of N-Formylglycine, an endogenous metabolite. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. N-Formylglycine itself is a post-translationally modified amino acid found in the active sites of type I sulfatases, where it plays a crucial role in catalysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Formylglycine-d2 involves the incorporation of deuterium into the N-Formylglycine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the formylation reaction of glycine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and development purposes .
化学反应分析
Types of Reactions
N-Formylglycine-d2 undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound. These products can be further utilized in various research applications .
科学研究应用
N-Formylglycine-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Utilized in studies involving enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential role in drug development and metabolic studies.
Industry: Employed in the production of stable isotope-labeled compounds for various industrial applications .
作用机制
The mechanism of action of N-Formylglycine-d2 involves its role as a post-translational modification in type I sulfatases. The formylglycine residue is essential for the catalytic activity of these enzymes, facilitating the hydrolysis of sulfate esters. The formylglycine-generating enzyme (FGE) catalyzes the oxidation of cysteine to formylglycine, which then participates in the catalytic process .
相似化合物的比较
Similar Compounds
Similar compounds to N-Formylglycine-d2 include:
N-Formylglycine: The non-deuterated form of the compound.
Formylglycine: Another post-translationally modified amino acid found in sulfatases.
Deuterated amino acids: Other amino acids labeled with deuterium for research purposes
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying biochemical processes and developing new drugs .
属性
分子式 |
C3H5NO3 |
|---|---|
分子量 |
105.09 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-formamidoacetic acid |
InChI |
InChI=1S/C3H5NO3/c5-2-4-1-3(6)7/h2H,1H2,(H,4,5)(H,6,7)/i1D2 |
InChI 键 |
UGJBHEZMOKVTIM-DICFDUPASA-N |
手性 SMILES |
[2H]C([2H])(C(=O)O)NC=O |
规范 SMILES |
C(C(=O)O)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


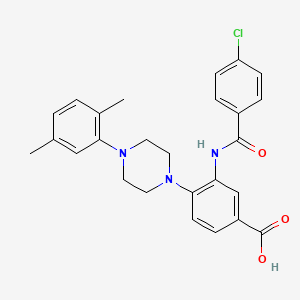
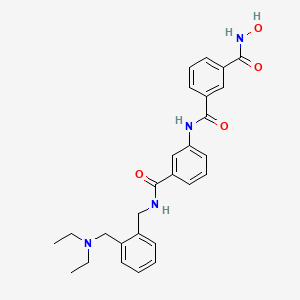
![[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B12378990.png)
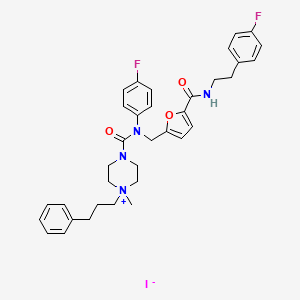
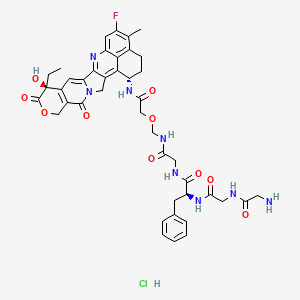
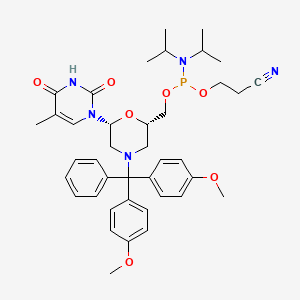
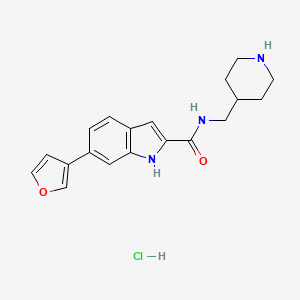
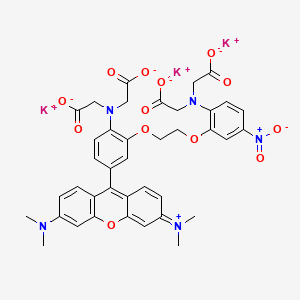
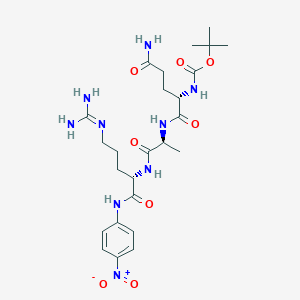
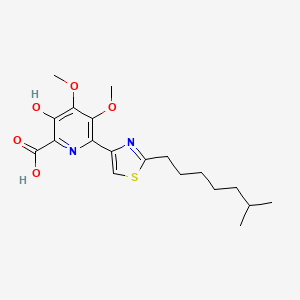
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
